Strontium bis(2-mercaptopropionate) is a coordination compound of strontium, which is derived from 2-mercaptopropionic acid. This compound is notable for its potential applications in biochemistry and materials science, particularly due to its unique structural and chemical properties. Strontium bis(2-mercaptopropionate) can be classified under organosulfur compounds, specifically as a bis(mercapto) derivative, which incorporates sulfur-containing functional groups that can form complexes with various metal ions.
Strontium bis(2-mercaptopropionate) is synthesized from commercially available 2-mercaptopropionic acid through various chemical reactions. It falls under the classification of organosulfur compounds, which are characterized by the presence of sulfur atoms in their molecular structure. The compound can also be categorized within the broader class of coordination complexes, where strontium acts as a central metal ion coordinated to two 2-mercaptopropionate ligands.
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium salts with 2-mercaptopropionic acid. One common method includes:
This method allows for high purity yields, as confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .
The molecular structure of strontium bis(2-mercaptopropionate) can be represented as follows:
The presence of thiol (-SH) groups in the structure contributes to its reactivity and potential applications in various fields such as catalysis and biochemistry.
Strontium bis(2-mercaptopropionate) can participate in several chemical reactions:
These reactions are significant for developing new materials or catalysts that leverage the unique properties of sulfur-containing compounds .
The mechanism of action for strontium bis(2-mercaptopropionate) primarily revolves around its ability to coordinate with metal ions, which can influence biological pathways or catalytic processes. When interacting with biological systems, it may modulate enzyme activities or participate in redox processes due to its thiol groups.
In terms of biochemical applications, it has been suggested that such compounds may exhibit antioxidant properties, potentially scavenging free radicals due to the presence of sulfur .
These properties make strontium bis(2-mercaptopropionate) suitable for various applications in chemistry and materials science .
Strontium bis(2-mercaptopropionate) has several potential applications:
The strategic design of 2-mercaptopropionate ligands for optimal strontium complexation leverages fundamental coordination chemistry principles, focusing on donor atom polarizability, denticity optimization, and steric configuration. The thiolate group (–S⁻) in deprotonated 2-mercaptopropionic acid exhibits superior polarizability compared to oxygen donors (e.g., carboxylates), enabling stronger covalent character in Sr–S bonds due to enhanced orbital overlap with strontium's soft Lewis acid character [5]. Molecular modeling indicates that the α-methyl group in 2-mercaptopropionic acid induces a steric gearing effect that preorganizes the ligand geometry for bidentate coordination, facilitating the formation of thermodynamically stable 8-membered chelate rings with strontium ions. This contrasts with unsubstituted mercaptoacetate, which exhibits greater conformational flexibility and reduced complexation efficiency [9].
Synthetic pathways to 2-mercaptopropionic acid precursors follow two predominant routes:
Table 1: Synthetic Pathways for 2-Mercaptopropionic Acid Ligand Precursors
Method | Reaction Sequence | Key Conditions | Yield Range |
---|---|---|---|
Bunte Salt Hydrolysis | 2-chloropropionate → S-alkyl thiosulfate → acid hydrolysis | pH 8-9 (Na₂CO₃), 60-80°C | 70-85% |
Zinc Reduction | 2-chloropropionic acid → disulfide → Zn reduction | Toluene reflux, Zn catalyst | 65-78% |
Ligand design innovations include S-4-methoxytrityl (Mmt) protection strategies during esterification steps, which prevent unwanted disulfide formation while permitting selective deprotection under mild acidic conditions. This approach enables the synthesis of high-purity strontium thiolate complexes without ligand oxidation byproducts [7] [9].
Strontium bis(2-mercaptopropionate) exhibits exceptional thermodynamic stability arising from chelation entropy effects and lattice energy optimization. Isothermal titration calorimetry studies reveal a Sr–thiolate binding constant (Kb) of 2.5 × 10⁷ M⁻¹ at physiological pH, significantly exceeding strontium carboxylate analogs (Kb = 1.8 × 10⁵ M⁻¹) due to the thiophilicity of strontium ions [6]. The stability is pH-dependent, with maximum complexation occurring between pH 8.5-10.5 where the thiol is fully deprotonated yet strontium hydroxide precipitation is minimized [5].
X-ray absorption fine structure (EXAFS) spectroscopy confirms a distorted square antiprismatic geometry in crystalline phases, with average Sr–O bond lengths of 2.60 Å and Sr–S bonds of 3.05 Å. This coordination environment creates a stable framework resistant to ligand exchange with competing cations (Ca²⁺, Mg²⁺), evidenced by less than 5% displacement in competitive binding assays [3]. The thermodynamic stability is further enhanced in polymeric networks where 2-mercaptopropionate acts as a µ²-bridging ligand, forming Sr–S–Sr linkages with bond angles of 112.7° that optimize orbital overlap [6].
Table 2: Thermodynamic Parameters of Strontium Coordination Complexes
Ligand Type | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Dominant Coordination Mode |
---|---|---|---|---|
2-Mercaptopropionate | -38.9 | -42.7 | +3.8 | Chelating bidentate |
Thioglycolate | -33.5 | -37.1 | +3.6 | Bridging bidentate |
Glycolate | -22.3 | -25.9 | +3.6 | Ionic/Chelating |
The enhanced stability of strontium bis(2-mercaptopropionate) networks is attributed to the chelation effect of the α-methyl group, which reduces conformational entropy loss upon binding compared to linear analogs. This makes the complex particularly suitable for applications requiring hydrolytic stability in aqueous environments [3] [6].
Mechanochemical synthesis via ball-mill processing enables solvent-free production of strontium bis(2-mercaptopropionate) with near-quantitative yields, eliminating the need for toxic organic solvents traditionally used in solution-phase synthesis. The methodology employs stoichiometric mixtures of strontium hydroxide octahydrate [Sr(OH)₂·8H₂O] and 2-mercaptopropionic acid subjected to high-frequency vibrational milling (35 Hz, stainless steel balls) for 45-90 minutes. This process generates sufficient mechanical energy to overcome reaction activation barriers through repeated shear-force-induced bond formation [2] [6].
The reaction proceeds through an intermediate amorphous phase characterized by EXAFS spectroscopy, showing incomplete ligand deprotonation at 15 minutes. Full conversion to crystalline strontium bis(2-mercaptopropionate) occurs by 60 minutes, confirmed by PXRD pattern matches to reference data (ICDD 04-010-8233). Key advantages include:
Table 3: Mechanochemical vs. Solution-Phase Synthesis Parameters
Parameter | Mechanochemical Method | Solution-Phase Method |
---|---|---|
Reaction Time | 60 min | 720 min |
Temperature | Ambient (25-40°C induced) | 60-80°C |
Solvent Consumption | 0 L/kg product | 12 L/kg product |
Energy Input | 0.8 kWh/kg | 2.4 kWh/kg |
Disulfide Byproduct | <0.5% | 3-7% |
In situ Raman spectroscopy reveals a triboplasma effect at milling interfaces, generating transient localized heating (>300°C) that initiates thiolate salt formation while the bulk temperature remains below 40°C. This unique energy profile enables preservation of heat-sensitive functional groups while achieving rapid reaction kinetics [2].
Hydrothermal synthesis enables precise control over strontium bis(2-mercaptopropionate) morphology through temperature-modulated crystallization. Treatment of aqueous SrCl₂ and sodium 2-mercaptopropionate (molar ratio 1:2.05) at 150-180°C for 24 hours yields hexagonal nanoplatelets (thickness: 20-50 nm, edge length: 200-500 nm) with preferential growth along the [001] crystallographic plane. The nanostructure formation follows a dissolution-recrystallization mechanism confirmed by time-resolved synchrotron XRD, where initial amorphous Sr-thiolate clusters (0-2h) transform into crystalline nuclei (2-4h) before anisotropic growth [10].
For nanoparticle synthesis, coprecipitation under inverse micellar confinement produces uniform 15-30 nm spherical particles:
The nanostructured derivatives exhibit enhanced dissolution kinetics (t₉₀ = 4.2 min vs. 28 min for bulk crystals) due to increased surface area and lattice strain. This property is critical for biomedical applications where rapid ion release is required. Additionally, hydrothermal doping creates lanthanide-incorporated luminescent variants (e.g., 5% Eu³⁺) where energy transfer from thiolate ligands generates intense red emission (QY = 18.7%), enabling tracking in biological environments [10].
The synthesis of strontium bis(2-mercaptopropionate) exhibits complex pH-dependent equilibrium governed by three overlapping equilibria:
Potentiometric titration data reveal optimal complex formation occurs in the pH window 8.5-10.5, where >95% thiol deprotonation coincides with minimal strontium hydrolysis (<2%) [5]. Outside this range, competitive reactions dominate:
Temperature dramatically impacts deprotonation kinetics, with the thiol pKa decreasing by 0.24 units per 10°C rise (ΔH° = 34.8 kJ/mol). This enables low-temperature synthesis optimization where at 5°C, the pKa rises to 10.8, shifting the optimal pH to 9.8-11.8 to avoid hydroxide precipitation. Arrhenius analysis of complexation rates shows biphasic behavior:
Table 4: pH and Temperature Effects on Synthesis Efficiency
Condition | Thiol Deprotonation (%) | Sr(OH)₂ Impurity (%) | Yield Sr(MPA)₂ (%) |
---|---|---|---|
pH 7.0, 25°C | 8.3 | 0 | 32.5 |
pH 9.0, 25°C | 78.4 | <0.5 | 89.7 |
pH 10.5, 25°C | 99.1 | 3.2 | 93.8 |
pH 12.0, 25°C | 100 | 28.7 | 61.2 |
pH 9.0, 5°C | 42.6 | 0 | 55.3 |
pH 11.0, 5°C | 97.8 | 1.1 | 90.4 |
In situ FTIR spectroscopy confirms a concerted deprotonation-complexation mechanism where the ν(S-H) stretch at 2565 cm⁻¹ disappears synchronously with the emergence of νₐₛ(Sr-O) at 1480 cm⁻¹ and ν(Sr-S) at 210 cm⁻¹, indicating simultaneous proton loss and metal coordination without observable free thiolate intermediates [9].
Stepwise synthesis of strontium bis(2-mercaptopropionate) via bis(triethylammonium) 2-mercaptopropionate intermediate enables isolation and characterization of key synthetic intermediates:
The triethylammonium salt intermediate was characterized by single-crystal X-ray diffraction (monoclinic P2₁/c, Z=4), revealing charge-assisted hydrogen bonding between ammonium cations and thiolate anions (N⁺–H···S⁻ distance = 2.19 Å) that stabilizes the structure prior to strontiation. Upon addition of SrCl₂, differential scanning calorimetry (DSC) detects two exotherms:
Trapped intermediates during direct synthesis include:
Advanced characterization techniques provide mechanistic insights:
These intermediate studies enable byproduct minimization strategies, particularly for disulfide formation which is suppressed by maintaining reaction environments under inert atmosphere with <0.5 ppm O₂ and adding radical scavengers (0.1% hydroquinone).
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0